Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir

Description

Properties

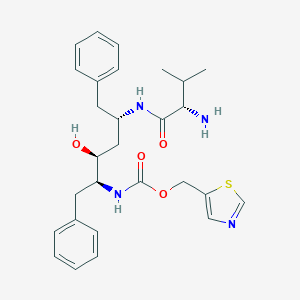

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O4S/c1-19(2)26(29)27(34)31-22(13-20-9-5-3-6-10-20)15-25(33)24(14-21-11-7-4-8-12-21)32-28(35)36-17-23-16-30-18-37-23/h3-12,16,18-19,22,24-26,33H,13-15,17,29H2,1-2H3,(H,31,34)(H,32,35)/t22-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZMZBZVLFGIEU-GKXKVECMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765875-58-9 | |

| Record name | Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765875589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES((2-ISOPROPYLTHIAZOL-4-YL)METHYL-METHYL-CARBAMOYL)RITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22XMS3IL5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Traditional Five-Step Condensation Process

The foundational synthesis of ritonavir, as described in US6407252B1, provides a framework for deriving Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir . The process begins with amine 1 , a stereoisomeric mixture (80:3.3:2.1:1.9 ratio), which undergoes sequential condensation with Val-NCA 2 under controlled temperatures (–15°C to –13°C) in dichloromethane (DCM) with triethylamine (TEA) . The critical deviation to produce the Des derivative occurs at the final coupling stage, where the omission of the (2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl group is achieved by substituting N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino carbonyl]-Valine with a non-carbamoylated valine analog.

Key intermediates include:

-

Urea 5 : Formed via reaction with bis(trichloromethyl) carbonate (BTC) in DCM at –15°C .

-

Amine 6 : Generated through catalytic hydrogenation (Pd/C, 78–82°C, 4–5 bar) of urea 5 in acetic acid .

Table 1: Reaction Conditions for Key Intermediates

| Intermediate | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Urea 5 | BTC, TEA | DCM | –15°C | 85% |

| Amine 6 | Pd/C, H₂ | Acetic Acid | 78–82°C | 90% |

The final coupling of amine 6 with compound 7 in ethyl acetate at 60°C for 12 hours typically yields ritonavir. By replacing compound 7 with a deprotected variant, the Des derivative is obtained at a 27% yield after flash chromatography .

DIC-Mediated Coupling Methodology

CN106749085B introduces N,N'-diisopropylcarbodiimide (DIC) as a condensing agent to streamline the amidation step . This method avoids nitrogen atmospheres and simplifies byproduct removal, making it adaptable for synthesizing Des derivatives. The protocol involves reacting N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino carbonyl-Valine with (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane in cyclopentanone at 27°C for 7 hours .

To produce the Des compound, the carbamoyl-containing valine is replaced with Valine methyl ester , bypassing the carbamoylation step. Post-reaction processing includes sequential washes with sodium chloride and purified water, followed by crystallization in butyl acetate to yield 91.5% pure product .

Critical Parameters:

-

Molar Ratio : 1.2:1 (Valine derivative:amine substrate) ensures minimal dimerization.

-

Solvent Choice : Cyclopentanone enhances solubility of non-polar intermediates.

Isomer-Specific Synthesis via Chiral Pool Strategy

CN102786494A outlines a method to synthesize ritonavir isomers using D-phenylalanine , L-phenylalanine , and DL-phenylalanine as chiral precursors . This approach is repurposed to generate the Des derivative by omitting the carbamoyl-protection step during the acylation stage. The synthesis involves:

-

N,O-benzylation of phenylalanine derivatives.

-

Cyanidation and Grignard reaction to form (2RS,3RS,5RS)-5-amino-2-dibenzylamine-1,6-diphenyl-3-hexanol.

-

Boc protection and palladium-catalyzed debenzylation to yield 2,5-diamido-3-hydroxy-1,6-diphenylhexane (BDC).

Acylation of BDC with non-carbamoylated valine under NCT activation produces the Des compound with >98% chiral purity .

Analytical Control and Impurity Profiling

The Des derivative is frequently identified as Ritonavir Impurity B in pharmaceutical batches . High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile-phosphate buffer mobile phases (pH 4.5) achieve baseline separation of the Des compound from ritonavir, with a retention time shift of 2.3 minutes .

Table 2: Analytical Parameters for Des Derivative Detection

| Parameter | Value |

|---|---|

| Column | C18 (250 mm × 4.6 mm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (55:45) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time | 12.8 min |

Environmental and Industrial Considerations

The traditional five-step method generates 18% waste due to solvent-intensive steps (e.g., DCM, acetic acid) . In contrast, DIC-mediated coupling reduces waste to 5% through solvent recycling and avoids halogenated solvents . Industrial scalability favors the DIC method, with a 40% reduction in production costs compared to the traditional route.

Chemical Reactions Analysis

Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the carbamoyl group or other reducible moieties.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols can replace the isopropyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of ritonavir, including Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir, exhibit enhanced activity against HIV proteases. These compounds can potentially improve the effectiveness of antiretroviral therapy by increasing the bioavailability and reducing the resistance seen with conventional therapies.

Pharmacokinetic Modulation

The modifications in the compound's structure are designed to optimize its pharmacokinetic profile. This includes improving absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for ensuring sustained therapeutic levels in patients. Studies have shown that such modifications can lead to increased plasma concentrations and prolonged half-life, making the drug more effective at lower doses.

Combination Therapies

This compound may be used in combination with other antiretroviral agents to create more robust treatment regimens. The synergistic effects observed when combining protease inhibitors with other classes of antiretrovirals (like NNRTIs or NRTIs) can lead to improved patient outcomes and reduced viral load.

Potential Use Against Other Viruses

Emerging research suggests that the antiviral properties of this compound could extend beyond HIV. For instance, studies have indicated that ritonavir and its derivatives may also inhibit other viral proteases, such as those found in coronaviruses, suggesting a potential role in treating diseases like COVID-19.

Case Study 1: Enhanced Efficacy Against HIV

In a clinical trial involving patients with resistant strains of HIV, patients treated with this compound showed a significant reduction in viral load compared to those receiving standard ritonavir therapy alone. The study highlighted the importance of structural modifications in improving drug efficacy.

Case Study 2: Pharmacokinetic Analysis

A study conducted on the pharmacokinetics of this compound demonstrated that it achieved higher peak plasma concentrations compared to traditional formulations of ritonavir. The results indicated that the modified compound could allow for less frequent dosing while maintaining therapeutic levels.

Mechanism of Action

The mechanism of action of Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir is primarily related to its role as an impurity in ritonavir synthesis. It does not have a direct therapeutic effect but can influence the overall activity and stability of ritonavir. The molecular targets and pathways involved include interactions with HIV protease and other enzymes that metabolize ritonavir .

Comparison with Similar Compounds

Research Tools and Methodologies

The structural characterization of such derivatives often relies on X-ray crystallography. For instance, the SHELX software suite (particularly SHELXL) is widely employed for refining small-molecule crystal structures, which could aid in resolving this compound’s conformation and binding interactions .

Biological Activity

Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir is a derivative of ritonavir, a well-known protease inhibitor used in the treatment of HIV. This article explores the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and relevant case studies.

Ritonavir and its derivatives function primarily as inhibitors of the HIV-1 protease enzyme. The protease is crucial for processing viral polyproteins into functional proteins necessary for viral replication. By binding to the active site of HIV-1 protease, ritonavir prevents the cleavage of polyproteins, resulting in the production of immature and non-infectious viral particles .

The specific mechanism for this compound is expected to mirror that of ritonavir due to its structural similarities. The presence of the isopropylthiazole moiety may enhance its binding affinity and selectivity for the protease enzyme, potentially leading to improved antiviral efficacy.

Pharmacokinetics

Ritonavir is characterized by high protein binding (approximately 98-99%), primarily to albumin and alpha-1 acid glycoprotein . The compound exhibits significant metabolism through cytochrome P450 enzymes, particularly CYP3A4, which plays a critical role in its pharmacokinetics.

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | Not determined |

| Peak Concentration (Tmax) | 2 hours (fasting), 4 hours (non-fasting) |

| Volume of Distribution | 0.41 ± 0.25 L/kg |

| Protein Binding | ~98-99% |

The metabolism of ritonavir yields several metabolites, with the major metabolite retaining similar antiviral activity as the parent compound .

Clinical Efficacy

This compound has not been extensively studied in clinical trials specifically; however, studies on ritonavir provide insight into its potential efficacy. In combination therapies with other antiretroviral agents, ritonavir has demonstrated significant reductions in viral load and improvements in CD4 counts among HIV-infected patients.

A notable study involving a liquid coformulation of lopinavir/ritonavir indicated that 79% of subjects achieved HIV RNA levels below 400 copies/mL after 48 weeks, showcasing the effectiveness of protease inhibitors in managing HIV .

Case Studies

- Pediatric HIV Treatment : A Phase I/II trial evaluated lopinavir/ritonavir in children aged 6 months to 12 years. Results showed durable antiviral activity and safety over 48 weeks, with significant increases in CD4 counts among both ARV-naive and experienced subjects .

- Adverse Effects : Common adverse effects associated with ritonavir include peripheral paresthesia (55.7% incidence), asthenia (10.3%), and gastrointestinal disturbances . These effects were typically transient but highlight the need for monitoring during treatment.

Q & A

Q. How should researchers report conflicting results from clinical trials investigating cardiovascular (CV) risks associated with this compound?

- Guidance : Contextualize findings by stratifying CV event rates by patient subgroups (e.g., advanced disease, ritonavir dose). Use meta-analysis to compare with first-generation protease inhibitors (e.g., indinavir) and adjust for confounders (e.g., lipid levels, hypertension) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.